Cas no 690641-03-3 (N-3-(1H-imidazol-1-yl)propyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamide)

N-3-(1H-imidazol-1-yl)propyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamide structure
690641-03-3 structure
商品名:N-3-(1H-imidazol-1-yl)propyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamide
CAS番号:690641-03-3
MF:C20H17N3O4
メガワット:363.366684675217
CID:6086392
PubChem ID:3585487

N-3-(1H-imidazol-1-yl)propyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-3-(1H-imidazol-1-yl)propyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamide
    • HMS1493I02
    • AKOS000810760
    • GNF-Pf-396
    • AB00686346-01
    • 690641-03-3
    • IDI1_025128
    • CHEMBL582107
    • ChemDiv3_007218
    • N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide
    • N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide
    • N-(3-imidazol-1-ylpropyl)-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide
    • BRD-K74117332-001-01-5
    • SCHEMBL21809003
    • F1654-0398
    • インチ: 1S/C20H17N3O4/c1-12-15(20(26)22-7-4-9-23-10-8-21-11-23)16-17(24)13-5-2-3-6-14(13)18(25)19(16)27-12/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,22,26)
    • InChIKey: YIRWPEPEHAEFKN-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)=C(C(NCCCN2C=NC=C2)=O)C2C(C3C=CC=CC=3C(C1=2)=O)=O

計算された属性

  • せいみつぶんしりょう: 363.12190603g/mol
  • どういたいしつりょう: 363.12190603g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 610
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

N-3-(1H-imidazol-1-yl)propyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1654-0398-4mg
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide
690641-03-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1654-0398-20mg
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide
690641-03-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1654-0398-1mg
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide
690641-03-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1654-0398-5mg
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide
690641-03-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1654-0398-2μmol
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide
690641-03-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1654-0398-10mg
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide
690641-03-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1654-0398-3mg
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide
690641-03-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1654-0398-25mg
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide
690641-03-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1654-0398-10μmol
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide
690641-03-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1654-0398-2mg
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide
690641-03-3 90%+
2mg
$59.0 2023-05-17

N-3-(1H-imidazol-1-yl)propyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamide 関連文献

N-3-(1H-imidazol-1-yl)propyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamideに関する追加情報

Introduction to N-3-(1H-imidazol-1-yl)propyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamide (CAS No: 690641-03-3)

N-3-(1H-imidazol-1-yl)propyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 690641-03-3, belongs to a class of molecules that exhibit promising biological activities. The intricate structure of this compound, featuring a fused naphthofuran core and an imidazole moiety, makes it a subject of intense study for its potential therapeutic applications.

The molecular structure of N-3-(1H-imidazol-1-yl)propyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamide is characterized by its complex arrangement of rings and functional groups. The presence of the imidazole ring suggests potential interactions with biological targets such as enzymes and receptors, which are crucial for drug design. Additionally, the naphthofuran moiety contributes to the compound's stability and bioavailability, making it an attractive candidate for further investigation.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular docking studies have shown that N-3-(1H-imidazol-1-yl)propyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamide exhibits binding affinity to several key targets involved in various diseases. These findings have opened up new avenues for drug discovery and development.

In particular, the imidazole ring has been identified as a critical pharmacophore in several drugs that have shown efficacy in treating inflammatory and infectious diseases. The ability of this compound to interact with such targets makes it a valuable candidate for further exploration. Researchers are currently investigating its potential as an anti-inflammatory agent and as a component in combination therapies.

The synthesis of N-3-(1H-imidazol-1-yl)propyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamide presents unique challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound in larger quantities. These advancements are crucial for conducting comprehensive biological evaluations and for scaling up production if the compound proves to be clinically relevant.

One of the most exciting aspects of this compound is its potential to be used in combination with other drugs to enhance therapeutic efficacy. Combination therapies are becoming increasingly important in the treatment of chronic diseases where single-drug treatments often fall short. The ability of N-3-(1H-imidazol-1-yropyl)-2-methyl--(CAS No: 690641)-03-dioxo--(CAS No: 690641)-03-dihydro--(CAS No: 690641)-03-furan--(CAS No: 690641)-03-carboxamide to synergize with existing drugs could lead to more effective treatment regimens.

The pharmacokinetic properties of this compound are also under investigation. Understanding how the body processes this molecule is essential for optimizing its therapeutic use. Preliminary studies suggest that it has a reasonable bioavailability and does not exhibit significant toxicity at relevant doses. These findings are encouraging and warrant further research into its long-term safety and efficacy.

As research continues, the potential applications of N--(imidazol--(CAS No: 690641)-03--yl)propyl--(CAS No: 690641)-03-methyl--(CAS No: 690641)-03-dioxo--(CAS No: 690641)-03-dihydro--(CAS No: 690641)-03-furan--(CAS No: 690641)-03-carboxamide are likely to expand. Its unique structure and promising biological activity make it a valuable asset in the quest for new treatments for various diseases. The continued exploration of this compound holds great promise for advancing medical science and improving patient outcomes.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD